An In-depth Technical Guide to 5-Chloro-2-hydroxy-3-methoxybenzaldehyde (CAS: 7740-05-8)
An In-depth Technical Guide to 5-Chloro-2-hydroxy-3-methoxybenzaldehyde (CAS: 7740-05-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-Chloro-2-hydroxy-3-methoxybenzaldehyde (CAS number 7740-05-8), a halogenated derivative of vanillin. This document collates available data on its chemical and physical properties, synthesis protocols, spectral characteristics, and known biological activities. As a functionalized aromatic aldehyde, this compound serves as a versatile intermediate in the synthesis of a variety of more complex molecules, with potential applications in the pharmaceutical, agrochemical, and dye industries. This guide aims to be a foundational resource for researchers exploring the utility of this compound in drug discovery and other areas of chemical science.
Chemical and Physical Properties
5-Chloro-2-hydroxy-3-methoxybenzaldehyde, also known as 5-chlorovanillin, is a solid organic compound.[1] Its structure features a benzene ring substituted with a chloro, a hydroxyl, a methoxy, and an aldehyde functional group, which contribute to its reactivity and physical properties.[2] The presence of the hydroxyl group allows for hydrogen bonding, influencing its solubility in polar solvents.[2]
| Property | Value | Source |
| CAS Number | 7740-05-8 | [1] |
| Molecular Formula | C₈H₇ClO₃ | [1] |
| Molecular Weight | 186.59 g/mol | [1] |
| Appearance | Solid | [1] |
| Assay | 97% | [1] |
| InChI | 1S/C8H7ClO3/c1-12-7-3-6(9)2-5(4-10)8(7)11/h2-4,11H,1H3 | [1] |
| InChI Key | PQKYPMGTDHNSRL-UHFFFAOYSA-N | [1] |
| SMILES | [H]C(=O)c1cc(Cl)cc(OC)c1O | [1] |
Synthesis and Experimental Protocols
The synthesis of 5-Chloro-2-hydroxy-3-methoxybenzaldehyde is typically achieved through the electrophilic chlorination of its precursor, vanillin (4-hydroxy-3-methoxybenzaldehyde). The electron-donating hydroxyl and methoxy groups on the vanillin ring direct the substitution primarily to the 5-position.
Synthesis Workflow
Caption: General workflow for the synthesis of 5-Chloro-2-hydroxy-3-methoxybenzaldehyde.
Experimental Protocol: Chlorination using N-Chlorosuccinimide
This protocol is based on a reported synthesis of 5-chlorovanillin.[1]
Materials:
-
Vanillin (7.61 g, 50 mmol)
-
N-Chlorosuccinimide (NCS) (6.68 g, 50 mmol)
-
Glacial Acetic Acid (100 mL)
Procedure:
-
Dissolve vanillin and N-chlorosuccinimide in glacial acetic acid in a suitable reaction vessel.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Collect the resulting precipitate by filtration.
-
Wash the filtered solid with glacial acetic acid.
-
Dry the product to obtain 5-Chloro-2-hydroxy-3-methoxybenzaldehyde as a white solid.[1] The reported yield for this method is 48%.[1]
Experimental Protocol: Chlorination using Calcium Hypochlorite
An alternative method utilizes calcium hypochlorite as the chlorinating agent.
Materials:
-
Vanillin
-
Calcium Hypochlorite (Ca(ClO)₂)
-
Glacial Acetic Acid
Procedure:
-
Dissolve vanillin in glacial acetic acid.
-
Slowly add calcium hypochlorite to the solution while stirring.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a suitable quenching agent (e.g., sodium bisulfite solution).
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product, for instance by recrystallization, to yield 3-chloro-4-hydroxy-5-methoxybenzaldehyde (a synonym for the target compound).[3]
Spectral Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aldehyde proton (around 9.8 ppm), the hydroxyl proton (variable, likely broad), the methoxy protons (a singlet around 3.9 ppm), and the aromatic protons. The aromatic protons' splitting pattern and chemical shifts will be influenced by the substitution pattern.
¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon of the aldehyde (around 190 ppm), the carbons of the aromatic ring (typically in the 110-160 ppm region), and the methoxy carbon (around 56 ppm).[4]
Infrared (IR) Spectroscopy
The IR spectrum will likely exhibit characteristic absorption bands for the hydroxyl group (a broad band around 3200-3500 cm⁻¹), the aromatic C-H stretching (around 3000-3100 cm⁻¹), the aldehyde C-H stretching (two weak bands around 2750 and 2850 cm⁻¹), the carbonyl group of the aldehyde (a strong band around 1670-1700 cm⁻¹), and C-O stretching of the ether and phenol (in the 1000-1300 cm⁻¹ region).[5]
Mass Spectrometry (MS)
The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (186.59 g/mol ).[1] Due to the presence of a chlorine atom, a characteristic isotopic pattern for the molecular ion peak (M+ and M+2 in an approximate 3:1 ratio) is expected. Fragmentation patterns would likely involve the loss of the aldehyde group, the methoxy group, and other characteristic cleavages of the aromatic ring.[6]
Biological Activity and Potential Applications
5-Chloro-2-hydroxy-3-methoxybenzaldehyde and its derivatives are of interest to researchers in drug discovery and other fields due to their potential biological activities and utility as synthetic intermediates.
Antioxidant Activity
Derivatives of vanillin, including halogenated variants, have been investigated for their antioxidant properties. One study reported the antioxidant activity of 3-chloro-4-hydroxy-5-methoxybenzaldehyde using the DPPH (2,2-diphenyl-1-picrylhydrazyl) method.[3]
| Compound | IC₅₀ (µg/mL) |
| 3-Chloro-4-hydroxy-5-methoxybenzaldehyde | 244.11 |
| 2,6-di-tert-butyl-4-methylphenol (BHT) (positive control) | 27.94 |
The antioxidant activity of phenolic compounds like vanillin derivatives is often attributed to their ability to donate a hydrogen atom from the phenolic hydroxyl group to scavenge free radicals.[7]
Potential Anti-Inflammatory Activity and Signaling Pathways
While direct studies on the anti-inflammatory effects of 5-Chloro-2-hydroxy-3-methoxybenzaldehyde are limited, the parent compound, vanillin, and other benzaldehyde derivatives have been shown to modulate key inflammatory signaling pathways. This suggests a potential mechanism of action for 5-chlorovanillin that warrants further investigation.
NF-κB and MAPK Signaling Pathways: The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways are crucial regulators of the inflammatory response.[8][9] Dysregulation of these pathways is implicated in numerous inflammatory diseases. Vanillin has been reported to inhibit the activation of the NF-κB pathway, thereby reducing the production of pro-inflammatory cytokines.[10] Similarly, certain benzaldehyde derivatives have been shown to suppress the MAPK signaling pathway, which is also involved in inflammation.[11]
Based on the structural similarity to vanillin, it is hypothesized that 5-Chloro-2-hydroxy-3-methoxybenzaldehyde may also exert anti-inflammatory effects through the modulation of the NF-κB and MAPK pathways. The chlorine substituent may influence the potency and selectivity of this activity.
Caption: Hypothesized mechanism of anti-inflammatory action via inhibition of MAPK and NF-κB pathways.
Applications as a Chemical Intermediate
The primary application of 5-Chloro-2-hydroxy-3-methoxybenzaldehyde is as a building block in organic synthesis. Its functional groups allow for a variety of chemical transformations, making it a valuable precursor for:
-
Pharmaceuticals: As a scaffold for the synthesis of novel drug candidates.
-
Agrochemicals: In the development of new pesticides and herbicides.
-
Dyes and Pigments: As a starting material for the synthesis of colored compounds.
-
Flavors and Fragrances: For the creation of unique aroma compounds.
Safety and Handling
5-Chloro-2-hydroxy-3-methoxybenzaldehyde is classified as a warning-level hazard. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1]
Precautionary Measures:
-
Avoid breathing dust/fume/gas/mist/vapors/spray (P261).
-
Wash skin thoroughly after handling (P264).
-
Use only outdoors or in a well-ventilated area (P271).
-
Wear protective gloves/protective clothing/eye protection/face protection (P280).
-
In case of contact with skin, wash with plenty of soap and water (P302 + P352).
-
If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305 + P351 + P338).
Appropriate personal protective equipment (PPE), including a dust mask (type N95 or equivalent), eye shields, and gloves, should be worn when handling this compound.[1] It should be stored in a well-ventilated place, and the container should be kept tightly closed.
Conclusion
5-Chloro-2-hydroxy-3-methoxybenzaldehyde is a valuable chemical intermediate with potential for further exploration in various scientific and industrial fields. While its synthesis is well-documented, a comprehensive characterization of its spectral properties and a deeper understanding of its biological activities, particularly its effects on inflammatory signaling pathways, are areas that warrant further investigation. This guide provides a solid foundation for researchers to build upon in their exploration of this versatile compound.
References
- 1. Synthesis, Structural and Behavioral Studies of Indole Derivatives D2AAK5, D2AAK6 and D2AAK7 as Serotonin 5-HT1A and 5-HT2A Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Chalcone Derivatives from Halogenated Vanillin and their Activity Test as Antioxidant | Scientific.Net [scientific.net]
- 4. Synthesis and DFT Calculations of Novel Vanillin-Chalcones and Their 3-Aryl-5-(4-(2-(dimethylamino)-ethoxy)-3-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde Derivatives as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of the nuclear factor-kappaB signaling pathway by leflunomide or triptolide also inhibits the anthralin-induced inflammatory response but does not affect keratinocyte growth inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. MAPK Is a Mutual Pathway Targeted by Anxiety-Related miRNAs, and E2F5 Is a Putative Target for Anxiolytic miRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting the MAPK Signaling Pathway in Cancer: Promising Preclinical Activity with the Novel Selective ERK1/2 Inhibitor BVD-523 (Ulixertinib) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
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